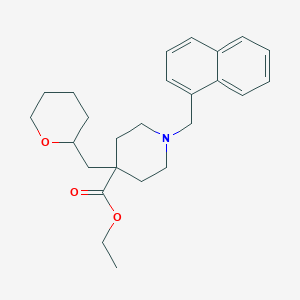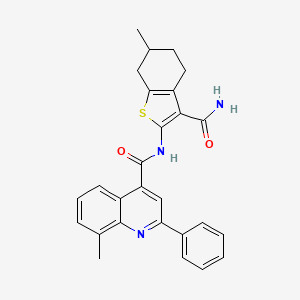![molecular formula C20H27Cl2NO2 B5998526 N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1-hydroxycyclohexane-1-carboxamide](/img/structure/B5998526.png)
N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1-hydroxycyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1-hydroxycyclohexane-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a dimethylpentene chain, and a hydroxycyclohexane carboxamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1-hydroxycyclohexane-1-carboxamide typically involves multiple steps. One common method includes the aldol condensation reaction between 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl) ethanone and an aryl aldehyde . The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like ethanol, under reflux conditions to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1-hydroxycyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the dichlorophenyl group, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1-hydroxycyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of resistant fungal infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1-hydroxycyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit the growth of fungi by interfering with the synthesis of essential cellular components, such as ergosterol, a key component of fungal cell membranes. The compound’s dichlorophenyl group is believed to play a crucial role in binding to the target enzymes, thereby inhibiting their activity and leading to the disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but differs in its overall structure and applications.
Uniqueness
N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1-hydroxycyclohexane-1-carboxamide is unique due to its combination of a dichlorophenyl group with a hydroxycyclohexane carboxamide moiety, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
IUPAC Name |
N-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]-1-hydroxycyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27Cl2NO2/c1-19(2,3)17(10-8-14-7-9-15(21)13-16(14)22)23-18(24)20(25)11-5-4-6-12-20/h7-10,13,17,25H,4-6,11-12H2,1-3H3,(H,23,24)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZKMTSHASDRIK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(/C=C/C1=C(C=C(C=C1)Cl)Cl)NC(=O)C2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(E)-2-[methylsulfonyloxy(phenyl)-lambda3-iodanyl]ethenyl] methanesulfonate](/img/structure/B5998445.png)
![N-[4-(3-pyridinyloxy)phenyl]-1-(4,4,4-trifluorobutyl)-2-piperidinecarboxamide](/img/structure/B5998448.png)
![{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B5998455.png)
![2-(5-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-2H-1,2,3,4-TETRAZOL-2-YL)-N-CYCLOPENTYLACETAMIDE](/img/structure/B5998457.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5998464.png)
![1-(2,5-difluorophenyl)-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5998488.png)
![1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinol](/img/structure/B5998492.png)
![2-[1-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B5998501.png)
![1-{3-[(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}-3-methoxybenzyl)amino]propyl}-2-pyrrolidinone](/img/structure/B5998509.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxy-N-(2-methoxyethyl)acetamide](/img/structure/B5998517.png)

![8-chloro-2-(4-ethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B5998549.png)

![3-allyl-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5998558.png)
